molecular formula C10H6F3NO2 B1665040 7-Amino-4-(trifluoromethyl)coumarin CAS No. 53518-15-3

7-Amino-4-(trifluoromethyl)coumarin

Cat. No. B1665040
M. Wt: 229.15 g/mol
InChI Key: JBNOVHJXQSHGRL-UHFFFAOYSA-N
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Patent
US05527827

Procedure details

To a solution of 48% HBr (4.5 g, 26.7 mmol) (3 mL) containing 7-amino-4-trifluoromethylcoumarin (Aldrich) (2.0 g, 8.8 mmol) at -10° C. was added NaNO2 (670 mg in 1 mL of H2O) then Cu powder 35 mg was added. The reaction mixture was stirred at r.t. for 30 min., then heated to 100° C. for 30 min. The reaction mixture was cooled to 0° C. and H2O (25 mL) was added. The mixture was extracted with EtOAc (400 mL) and the combined organic phase was washed with brine (200 mL) dried over MgSO4 and evaporated. The crude solid was purified by chromatography on silica gel using hexane:EtOAc 8:2 as eluent, to give 1.5 g (58%) of the title compound as a white solid.
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu
Quantity
35 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[BrH:1].N[C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:14]([F:17])([F:16])[F:15])=[CH:8][C:9](=[O:13])[O:10]2)=[CH:5][CH:4]=1.N([O-])=O.[Na+]>O>[Br:1][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:14]([F:17])([F:16])[F:15])=[CH:8][C:9](=[O:13])[O:10]2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Br
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C2C(=CC(OC2=C1)=O)C(F)(F)F
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Cu
Quantity
35 mg
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (400 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude solid was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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